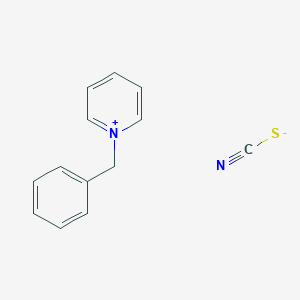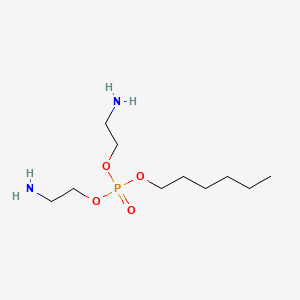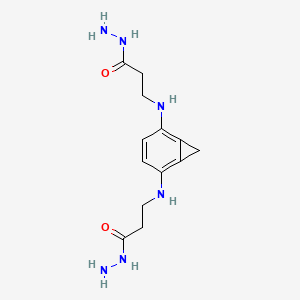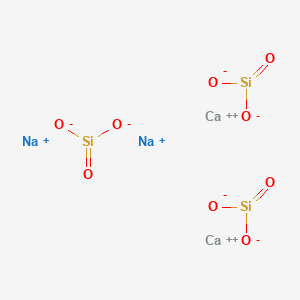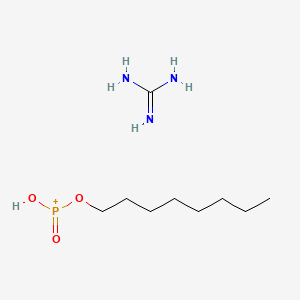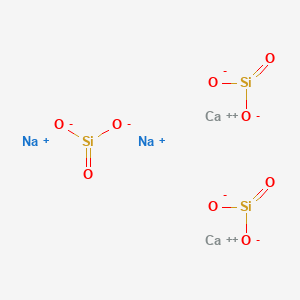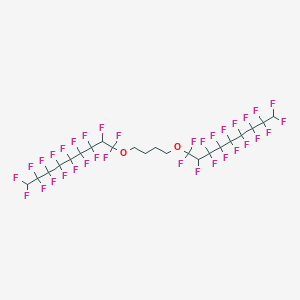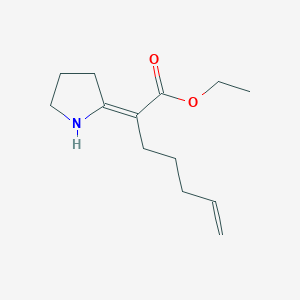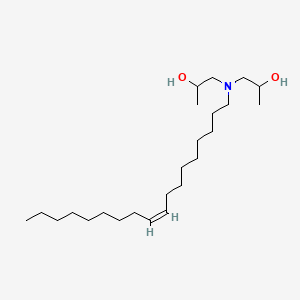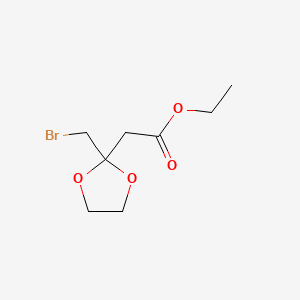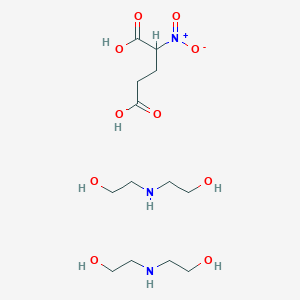![molecular formula C18H34O4 B12669677 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is a chemical compound known for its unique structural properties It is an ester derivative of hexanedioic acid, featuring two distinct alkyl chains attached to the oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate typically involves esterification reactions. The process begins with hexanedioic acid, which reacts with (3R)-hexan-3-ol and (3R)-3-methylpentanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexan-3-ol and 3-methylpentanol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and hexanedioic acid, which can then participate in various biochemical pathways. The alkyl chains may also interact with lipid membranes, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
- Hexanedioic acid, di-C9-11-branched and linear alkyl esters
Uniqueness
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is unique due to its specific alkyl chain configuration, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-10-16(7-3)22-18(20)12-9-8-11-17(19)21-14-13-15(4)6-2/h15-16H,5-14H2,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
YQIYZCCPWPZMMT-HZPDHXFCSA-N |
Isomerische SMILES |
CCC[C@@H](CC)OC(=O)CCCCC(=O)OCC[C@H](C)CC |
Kanonische SMILES |
CCCC(CC)OC(=O)CCCCC(=O)OCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


